Unii-dav805ygox

Description

UNII-DAV805YGOX is a chemical compound identified by its Unique Ingredient Identifier (UNII), a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier based on a substance’s molecular structure or descriptive information. Compounds with UNII designations are typically characterized by validated analytical methods, including mass spectrometry, NMR, and elemental analysis, to confirm identity and purity .

Properties

CAS No. |

162760-97-6 |

|---|---|

Molecular Formula |

C25H34N4O2 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

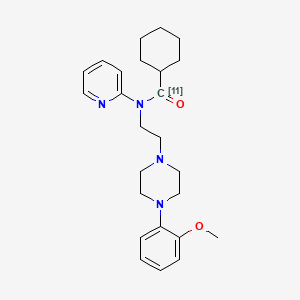

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide |

InChI |

InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3/i25-1 |

InChI Key |

SBPRIAGPYFYCRT-FNNGWQQSSA-N |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)[11C](=O)C4CCCCC4 |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

The preparation of [11C]WAY100635 involves the incorporation of the radioactive carbon-11 isotope into the compound. One common method for synthesizing [11C]WAY100635 is through a one-pot procedure that involves the trapping of carbon-11 dioxide in a tetrahydrofuran solution of cyclohexylmagnesium chloride. This is followed by the elimination of excess Grignard reagents with anhydrous hydrochloric acid, reaction with thionyl chloride, and finally, the reaction of the resulting acid chloride with WAY100634 and triethylamine in tetrahydrofuran . The total synthesis time is approximately 45 minutes, and the radiochemical purity is greater than 99% .

Chemical Reactions Analysis

[11C]WAY100635 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [11C]WAY100635 can lead to the formation of carbonyl compounds, while reduction can result in the formation of alcohols or amines .

Scientific Research Applications

[11C]WAY100635 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Neuroimaging: [11C]WAY100635 is used in PET imaging studies to investigate the distribution and function of 5-hydroxytryptamine 1A receptors in the brain. .

Neuroscience Research: [11C]WAY100635 is used to study the role of 5-hydroxytryptamine 1A receptors in various physiological and pathological processes, including mood regulation, cognition, and neurodegeneration.

Mechanism of Action

[11C]WAY100635 exerts its effects by binding to specific receptors in the brain. It acts as a selective antagonist at the 5-hydroxytryptamine 1A receptor, blocking the action of serotonin, a neurotransmitter involved in mood regulation and other functions . Additionally, it acts as a potent full agonist at the dopamine D4 receptor, activating this receptor and influencing dopamine signaling pathways . The binding of [11C]WAY100635 to these receptors can be visualized using PET imaging, providing valuable insights into receptor distribution and function in the brain .

Comparison with Similar Compounds

Table 1: Key Characteristics of this compound and Analogous Compounds

Research Findings and Divergences

Flame Retardancy

Analytical Challenges

- DOPO and PEG-15 Polymers : Characterized via FTIR (C-O/P=O peaks), NMR (1H/31P shifts), and HPLC-MS .

- This compound : Requires similar multi-method validation, though its UNII designation implies prior regulatory acceptance of analytical protocols .

Critical Analysis of Data Limitations

- Data Gaps : Direct data on this compound are absent in the provided evidence, necessitating reliance on analogous compounds. Structural predictions are speculative and require validation via spectral databases or regulatory filings .

- Methodological Consistency : Comparative studies must adhere to standardized testing (e.g., ISO 5660 for flammability, OECD 423 for toxicity) to ensure cross-compound reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.